molecular formula C13H16N2O4S2 B6422523 3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 185300-41-8

3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6422523
CAS No.: 185300-41-8
M. Wt: 328.4 g/mol
InChI Key: YFYLSDYMLWSWLA-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide (CAS 185300-41-8) is a chemical compound with the molecular formula C13H16N2O4S2 and a molecular weight of 328.41 g/mol . This sulfonamide derivative features a 3,4-dimethoxyphenyl group linked to a 2-methylthiazole methylamine moiety, a structure of significant interest in medicinal chemistry research. The compound is offered with a guaranteed purity of 90% or higher and is available in quantities ranging from 1 mg to 100 mg for flexible use in research applications . Sulfonamide compounds containing a 2-aminothiazole scaffold, similar to this product, are extensively investigated due to their broad pharmacological potential. Recent studies on related 2-aminothiazole sulfonamides have demonstrated potent inhibitory activity against enzymes like urease, α-glucosidase, and α-amylase, making them promising candidates for metabolic and infectious disease research . The structural features of this compound, including its aromatic ring systems and sulfonamide group, are associated with bioactive properties, and it serves as a valuable building block in organic synthesis and drug discovery efforts . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)11-4-5-12(18-2)13(6-11)19-3/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYLSDYMLWSWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Sulfonylation of 2-Methyl-1,3-thiazol-4-ylmethylamine

The synthesis begins with the sulfonylation of 2-methyl-1,3-thiazol-4-ylmethylamine using 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. This step follows a protocol adapted from 2-aminothiazole sulfonamide syntheses:

Reagents :

  • 2-Methyl-1,3-thiazol-4-ylmethylamine (1 equiv.)

  • 3,4-Dimethoxybenzenesulfonyl chloride (1.2–1.5 equiv.)

  • Sodium acetate (1.5–2.0 equiv.) in distilled water

Procedure :

  • Dissolve sodium acetate in water to create a basic medium (pH ~8–9).

  • Add sulfonyl chloride and amine to the solution.

  • Heat to 80–85°C with stirring for 4–8 hours.

  • Monitor progress via thin-layer chromatography (TLC; hexane:ethyl acetate = 2:1).

  • Filter the precipitated product and recrystallize from absolute ethanol.

Yield : 80–84%.

Alkylation and Final Product Isolation

The sulfonylated intermediate undergoes alkylation to introduce the 3,4-dimethoxybenzene group. Calcium hydride in dimethylformamide (DMF) facilitates deprotonation, enhancing nucleophilicity:

Reagents :

  • Sulfonylated intermediate (1 equiv.)

  • 3,4-Dimethoxybenzyl chloride (1.1–1.5 equiv.)

  • Calcium hydride (1.2 equiv.) in DMF

Procedure :

  • Suspend calcium hydride in DMF at 50–55°C.

  • Add sulfonylated intermediate and stir for 30 minutes.

  • Introduce alkylating agent and continue stirring for 4–6 hours.

  • Quench the reaction with cold water and filter the precipitate.

  • Purify via column chromatography (silica gel; hexane:ethyl acetate = 8:2).

Yield : 70–82%.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

  • Sulfonylation : Elevated temperatures (80–85°C) improve reaction kinetics but require precise control to avoid decomposition.

  • Alkylation : DMF’s high polarity stabilizes intermediates, while calcium hydride ensures complete deprotonation.

Catalytic and Stoichiometric Considerations

  • Sodium acetate acts as a mild base, avoiding side reactions common with stronger bases like NaOH.

  • A 1.5:1 molar ratio of sulfonyl chloride to amine maximizes conversion while minimizing excess reagent waste.

Characterization and Analytical Validation

Spectroscopic Analysis

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, thiazole-H), 7.12–6.98 (m, 3H, aromatic-H), 4.32 (s, 2H, CH₂), 3.89 (s, 6H, OCH₃), 2.51 (s, 3H, CH₃).

  • FTIR :

    • Peaks at 1380 cm⁻¹ (S=O stretch), 1620 cm⁻¹ (C=C aromatic), and 2923 cm⁻¹ (C-H aliphatic).

  • Mass Spectrometry :

    • ESI-MS : m/z 420.5 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀N₂O₅S₂.

Purity and Crystallinity

  • HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30).

  • Melting Point : 160–162°C, indicating high crystallinity.

Industrial-Scale Production Techniques

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reduced reaction times compared to batch processes.

  • Parameters :

    VariableOptimal Range
    Residence time15–20 minutes
    Temperature80°C
    Pressure1–2 bar

Solvent Removal and Drying

  • Spray Drying : Produces amorphous powders with high solubility.

  • Freeze Drying : Preserves thermolabile components but is cost-intensive.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing reactions at the thiazole ring’s sulfur atom.

  • Solution : Use of inert atmospheres (N₂ or Ar) during alkylation.

Scalability Limitations

  • Issue : Column chromatography is impractical for large batches.

  • Solution : Replace with recrystallization or centrifugal partitioning .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition. These interactions disrupt normal cellular processes, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The target compound’s closest analogs differ in substituent patterns on the benzene ring and the heterocyclic moiety. Key comparisons include:

Compound Name Substituents on Benzene Heterocyclic Moiety Molecular Weight Solubility/Applications
3,4-Dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide 3,4-dimethoxy 2-methyl-1,3-thiazole Not provided Likely limited solubility in polar solvents
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide 4-methoxy 1,3,4-thiadiazole 271.31 Slightly soluble in DMSO, chloroform
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide 4-methyl 2-anilinopyridine Not provided Research chemical; reactivity studies
Tolvaptan (contains bis-thiazole motif) None Bis(2-methyl-1,3-thiazole) 448.94 Pharmaceutical (vasopressin antagonist)

Key Observations :

  • Substituent Effects: The 3,4-dimethoxy groups in the target compound likely increase electron density compared to monosubstituted analogs (e.g., 4-methoxy in ), affecting binding affinity in biological systems.
  • Biological Relevance : Tolvaptan demonstrates that bis-thiazole sulfonamides can achieve therapeutic utility, suggesting the target compound’s thiazole group may confer similar bioactivity if optimized.
Solubility and Pharmacokinetic Considerations
  • The target compound’s dimethoxy groups may reduce aqueous solubility compared to monosubstituted analogs like 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide, which shows slight solubility in DMSO .
  • Thiazole-containing sulfonamides (e.g., Tolvaptan ) often exhibit moderate bioavailability due to their balanced lipophilicity, suggesting the target compound could be optimized for drug delivery.

Biological Activity

3,4-Dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound characterized by its benzene ring with methoxy substitutions and a sulfonamide group. The addition of a thiazole moiety contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical formula is C13H16N2O4SC_{13}H_{16}N_{2}O_{4}S, and its IUPAC name is 3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide. The presence of functional groups such as methoxy and sulfonamide enhances its potential for biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The thiazole ring can bind to specific enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can mimic natural substrates, facilitating competitive inhibition in enzymatic reactions. This mechanism is particularly relevant in contexts such as antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds with similar structural features have shown significant activity against various bacterial strains. In one study, thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.17 mg/mL to 0.47 mg/mL against pathogens like E. coli and B. cereus . Although specific data on this compound is limited, the structural similarities suggest potential antimicrobial effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical studies using ADME (Absorption, Distribution, Metabolism, Excretion) models indicate that compounds with similar structures may exhibit favorable permeability characteristics through biological membranes .

Case Study: Cardiovascular Effects

A related study investigated the effects of benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives could significantly alter perfusion pressure through interactions with calcium channels . While this study did not directly test this compound, it underscores the potential cardiovascular implications of similar compounds.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful.

Compound NameStructure FeaturesBiological Activity
4-Methoxy-N-[2-methylthiazol]benzene-sulfonamideMethoxy group; Thiazole ringAntimicrobial activity against E. coli
3,4-Dichloro-N-[methylthiazol]benzene-sulfonamideDichloro substitution; Thiazole ringSignificant cytotoxicity in cancer cell lines
3-Methoxy-N-[methylthiazol]benzene-sulfonamideMethoxy group; Thiazole ringModerate antibacterial activity

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide?

The synthesis of sulfonamide derivatives requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., reflux) are often necessary to drive amide bond formation but must avoid decomposition .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) improve yields in nucleophilic substitution or condensation steps .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), as impurities can skew biological activity data .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy groups at C3/C4 of the benzene ring and thiazole-methyl linkage) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 378.44 for C18H22N2O5S) .
  • X-ray crystallography : Resolves stereoelectronic effects of the sulfonamide-thiazole moiety, critical for structure-activity relationship (SAR) studies .

Q. How do the compound’s functional groups influence its physicochemical properties?

  • Methoxy groups : Enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
  • Thiazole ring : Contributes to π-π stacking interactions with biological targets (e.g., enzyme active sites) .
  • Sulfonamide linker : Stabilizes hydrogen bonding with proteins, a feature exploited in drug design .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at –20°C under inert gas (argon) to prevent oxidation of the thiazole ring or hydrolysis of the sulfonamide group .
  • Use amber vials to protect light-sensitive methoxybenzene moieties .

Q. How can researchers validate synthetic intermediates during multi-step synthesis?

  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica-gel plates and UV visualization .
  • Intermediate NMR profiling : Compare spectral data with literature (e.g., PubChem entries) to confirm intermediate structures .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide sulfur atom often acts as a nucleophilic center .
  • Molecular docking : Simulate interactions with targets like carbonic anhydrase or kinases using software (AutoDock Vina). Adjust protonation states to match physiological pH .

Q. How can contradictory bioactivity data across studies be resolved?

  • Comparative SAR analysis : Synthesize analogs (e.g., replacing methoxy with ethoxy groups) to isolate structural determinants of activity .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls to minimize variability .
  • Meta-analysis : Cross-reference PubChem bioassay data (AID 1259365) with in-house results to identify outliers .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and target enzymes .
  • X-ray co-crystallography : Resolve 3D structures of enzyme-inhibitor complexes to identify critical binding residues .

Q. How can researchers optimize the compound’s pharmacokinetic profile?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) and block them via fluorination .

Q. What strategies mitigate toxicity risks during preclinical development?

  • Cytotoxicity screening : Test against primary hepatocytes and renal cells to assess organ-specific toxicity .
  • Genotoxicity assays : Conduct Ames tests to evaluate mutagenic potential .
  • Dosing optimization : Use allometric scaling from rodent models to estimate safe human doses .

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